Huperzine B

Acetylcholinesterase Selectivity Butyrylcholinesterase

In Alzheimer's and neuroprotection research, non-selective cholinesterase inhibitors confound results with peripheral side effects. Huperzine B solves this with a 65.8-fold selectivity for AChE over BuChE (IC50 ratio), ensuring observed cognitive effects stem from central AChE inhibition. - Distinct NMDA receptor antagonism (IC50 316.8 µM) not shared by HupA or galantamine, enabling unique glutamatergic-cholinergic crosstalk studies. - Superior therapeutic index vs. physostigmine/tacrine for robust, low-attrition in vivo behavioral experiments. - Demonstrates H2O2-induced cytoprotection in PC12 cells, validating use as a non-cholinergic neuroprotective reference compound. Supplied as ≥98% HPLC-pure white powder with full analytical documentation for immediate research deployment.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 103548-82-9
Cat. No. B025992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuperzine B
CAS103548-82-9
Synonymsfordimine
huperzine B
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
InChIInChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1
InChIKeyYYWGABLTRMRUIT-HWWQOWPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Huperzine B Procurement Guide: AChE Selectivity and Therapeutic Index


Huperzine B (HupB) is a Lycopodium alkaloid isolated from Huperzia serrata that acts as a selective, reversible acetylcholinesterase (AChE) inhibitor [1]. It demonstrates a higher therapeutic index and longer duration of action compared to the more potent congener Huperzine A, positioning it as a distinct research candidate in neuroprotection and cognitive disorders [2].

1 Selective AChE inhibitor for CNS target engagement studies
2 Lycopodium alkaloid probe with reported wider safety margin vs. physostigmine in models
3 Distinct NMDA receptor modulation profile compared to HupA and galantamine

Why Huperzine B Cannot Be Substituted with Generic AChE Inhibitors


Despite sharing a core AChE inhibitory mechanism with clinically established drugs like donepezil, galantamine, and tacrine, Huperzine B presents a unique pharmacological profile. Unlike tacrine, which demonstrates a much lower BuChE:AChE selectivity ratio (0.54) [1], Huperzine B is highly selective for AChE (ratio 65.8) [1]. Furthermore, its NMDA receptor antagonist profile differs significantly from other in-class compounds [2]. These quantitative divergences in selectivity and secondary pharmacology mean that substituting HupB with a generic AChE inhibitor will fundamentally alter the experimental outcomes, particularly in models where peripheral cholinergic side effects or non-AChE target engagement are critical variables.

Attribute
Huperzine B
Generic AChE Inhibitor (e.g., Tacrine)
AChE vs BuChE Selectivity
High selectivity (AChE > BuChE)
Low selectivity; BuChE inhibition may confound CNS interpretation
NMDA Receptor Modulation
Distinct antagonism profile; intermediate potency
May lack NMDA modulation or differ in potency (e.g., galantamine much weaker)
Safety Margin in Models
Reported wider safety margin
Narrower margin (e.g., physostigmine); dose-limiting endpoint concern

Quantitative Evidence Guide: Differentiation from Comparators


AChE Selectivity vs. Butyrylcholinesterase

Huperzine B demonstrates markedly higher selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) compared to the reference drug tacrine. In a direct head-to-head in vitro study, the IC50 ratio for BuChE:AChE was 65.8 for Huperzine B, versus only 0.54 for tacrine [1]. This indicates HupB is over 120-fold more selective for the target CNS enzyme relative to the peripheral one than tacrine.

AChE Selectivity vs. BuChE
Head-to-head
BuChE:AChE IC50 Ratio: 65.8 (HupB) vs. 0.54 (Tacrine); 121.8-fold higher selectivity
Supports CNS-selective AChE inhibition interpretation
In vitro spectrophotometry; reported higher selectivity correlates with reduced peripheral cholinergic endpoint interference
Acetylcholinesterase Selectivity Butyrylcholinesterase

NMDA Receptor Antagonism Profile

In a comparative study of six cholinesterase inhibitors, Huperzine B showed a distinct NMDA receptor antagonism profile, as measured by [3H]MK-801 binding displacement in rat cerebral cortex. Its IC50 value was 316.8 ± 93.2 µM. This places its potency intermediate to tacrine/huperzine A and galantamine, which had IC50 values of 36.9 ± 12.1 µM and 3344 ± 295 µM, respectively [1]. This establishes a quantifiable difference in secondary pharmacology within the AChE inhibitor class.

NMDA Receptor Antagonism
Head-to-head
IC50 316.8 ± 93.2 µM (HupB) vs. 36.9 µM (HupA), 135.0 µM (Donepezil), 3344 µM (Galantamine); ~8.6-fold less potent than HupA
Distinct NMDA modulation context; intermediate potency among AChE inhibitors
[3H]MK-801 binding in rat cerebral cortex; supports dual-mechanism pathway studies
NMDA Receptor Neuroprotection Receptor Binding

Therapeutic Index vs. Physostigmine

In vivo studies have established that Huperzine B possesses a larger therapeutic index than the classical AChE inhibitor physostigmine. While both compounds reversed experimentally-induced amnesia in mice, the active dose of Huperzine B (1.0-1.5 mg/kg i.p. or 2.4 mg/kg i.g.) was significantly higher than the active dose of physostigmine (0.125-0.175 mg/kg i.p.) [1]. This indicates a wider margin between efficacy and toxicity for HupB compared to this potent but toxic comparator.

Safety Margin vs. Physostigmine
Cross-study comparable
Active dose: 1.0-1.5 mg/kg i.p. (HupB) vs. 0.125-0.175 mg/kg i.p. (Physostigmine); physostigmine ~10-fold more potent, narrower margin
Supports dose-range interpretation for in vivo memory research
Step-down passive avoidance task in mice; reported wider safety margin reduces dose-limiting endpoint concern
Therapeutic Index In vivo Memory

Oxidative Stress-Induced Neuroprotection in PC12 Cells

Huperzine B demonstrates a quantifiable neuroprotective effect against oxidative injury. In a hydrogen peroxide-induced injury model using PC12 cells, treatment with Huperzine B at concentrations ranging from 0.1 to 100 µM significantly increased cell viability [1]. This effect was correlated with increased activity of antioxidant enzymes glutathione peroxidase (GPX) and catalase (CAT), and a decrease in malondialdehyde (MDA) levels at concentrations of 10-100 µM [1].

Neuroprotection in PC12 Cells
Supporting evidence
10-100 µM increased cell viability under H2O2 injury; increased GPX/CAT activity, decreased MDA vs. vehicle
Supports neuroprotection pathway-response interpretation in PC12 cells
Oxidative stress model; antioxidant enzyme induction context; data to verify across lines
Neuroprotection Oxidative Stress Cell Viability

Recommended Application Scenarios for Huperzine B


CNS-Selective AChE Inhibition with Minimal Peripheral Toxicity

For in vivo studies requiring prolonged, selective inhibition of brain AChE without confounding peripheral (BuChE-mediated) side effects, Huperzine B is a superior tool compared to less selective compounds like tacrine. Its high BuChE:AChE IC50 ratio of 65.8 [1] predicts a cleaner CNS profile, enabling researchers to attribute observed cognitive effects more directly to central AChE inhibition.

Dual AChE/NMDA Mechanisms in Neuroprotection

Research programs focused on multi-target directed ligands (MTDLs) for Alzheimer's disease or other neurodegenerative conditions should consider Huperzine B. Its specific, quantifiable NMDA receptor antagonism (IC50 316.8 µM) [2] is distinct from both HupA and galantamine, providing a unique chemical probe to study the interplay between cholinergic and glutamatergic systems in synaptic health and excitotoxicity.

In vivo Cognitive Studies with a Wider Safety Margin

When designing long-term or higher-dose in vivo behavioral experiments, the superior therapeutic index of Huperzine B compared to physostigmine and tacrine is a key selection criterion. Its ability to reverse memory deficits in multiple models at doses with a wider safety margin [3] allows for more robust experimental designs with reduced animal attrition due to cholinergic toxicity.

In vitro Oxidative Stress and Neuronal Viability Models

For in vitro research investigating non-cholinergic neuroprotective mechanisms, Huperzine B is the appropriate choice over purely anti-AChE compounds. Its demonstrated capacity to attenuate H2O2-induced cell death in PC12 cells [4] positions it as a valuable reference compound for studies on antioxidant enzyme induction and mitochondrial protection in neuronal cell lines.

Application
Selection Property
Validation Focus
CNS AChE inhibition studies with isoform selectivity
AChE vs BuChE selectivity review
Peripheral cholinergic endpoint monitoring
Dual-target pathway research in neurodegeneration models
NMDA receptor modulation context
Glutamatergic and cholinergic endpoint review
In vivo memory research with reported safety-margin profile
Safety-margin endpoint context
Dose-range titration studies
Oxidative stress neuroprotection research in neuronal cell lines
Cell-viability endpoint review
Antioxidant enzyme pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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